

Benchmarking the extraction efficiency of Tris(tridecyl)amine against commercial extractants

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Compound of Interest

Compound Name: *Tris(tridecyl)amine*

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Benchmarking Tris(tridecyl)amine: A Comparative Guide to Extraction Efficiency

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal extractant is a critical step in separation and purification processes within research and pharmaceutical development. This guide provides a comparative analysis of the extraction efficiency of **Tris(tridecyl)amine** against established commercial extractants. The data presented is compiled from various studies to offer a comprehensive overview of performance under different experimental conditions.

Executive Summary

Tris(tridecyl)amine, a tertiary amine with long alkyl chains, demonstrates significant potential as a highly effective extractant for various molecules, including organic acids and metal ions. Its performance is often benchmarked against commercially available extractants such as Alamine 336 (a mixture of tri-octyl/decyl amines) and Trioctylamine (TOA). This guide synthesizes available data to highlight the comparative extraction efficiencies and delineates the experimental conditions under which these were achieved.

Data Presentation: Comparative Extraction Efficiencies

The following tables summarize the quantitative data on the extraction efficiency of long-chain tertiary amines (as a proxy for **Tris(tridecyl)amine** performance) and common commercial extractants for key target molecules.

Table 1: Extraction of Citric Acid

Extractant System	Target Molecule	Diluent	Extraction Efficiency (%)	Distribution Coefficient (D)	Reference
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol·kg ⁻¹)	Citric Acid (0.595 mol·kg ⁻¹)	Dimethyl Phthalate (DMP)	~99%	118	[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol·kg ⁻¹)	Citric Acid (0.595 mol·kg ⁻¹)	Methyl Isobutyl Ketone (MIBK)	~99%	118	[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol·kg ⁻¹)	Citric Acid (0.595 mol·kg ⁻¹)	2-octanone	~99%	118	[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol·kg ⁻¹)	Citric Acid (0.595 mol·kg ⁻¹)	1-decanol	~99%	98.16	[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol·kg ⁻¹)	Citric Acid (0.595 mol·kg ⁻¹)	Cyclohexylacetate (CHA)	~99%	86.76	[1]

Alamine® 336 (30% w/v) with 10% w/v Tridecyl alcohol	Citric Acid	Escaid™ 110	82%	-	[2] [3]
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Alamine® 336 (30% w/v) with 20% w/v Tridecyl alcohol	Citric Acid	Escaid™ 110	87%	-	[2] [3]
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Table 2: Extraction of Lactic Acid

Extractant	Target Molecule	Diluent	Extraction Efficiency (%)	Distribution Coefficient (Kd)	Reference
Tridodecylamine (TDA)	L-(+)-Lactic Acid	1-Octanol	-	4.25	
Amberlite LA-2 (secondary amine)	L-(+)-Lactic Acid	1-Octanol	-	37.93	
Tri-n-octylamine (TOA) (10% v/v)	Lactic Acid (0.05 M)	Hexane	>95%	-	

Table 3: Extraction of Metal Ions

Extractant	Target Ion	Medium	Extraction Efficiency (%)	Reference
Alamine 336 (0.05 mol L ⁻¹)	Uranium (VI)	0.15 mol L ⁻¹ H ₂ SO ₄	~99.72%	[4]
Alamine 336	Platinum (IV)	Hydrochloric Acid	-	[5]
Alamine 336 / Aliquat 336 mixture	Cobalt (II)	Weak Hydrochloric Acid	-	[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols cited in the comparative data.

Protocol 1: Reactive Extraction of Citric Acid using a TOA and TDA Mixture[1]

- **Aqueous Phase Preparation:** An aqueous solution of citric acid with a concentration of 0.595 mol·kg⁻¹ was prepared.
- **Organic Phase Preparation:** A binary extractant system was prepared by mixing Trioctylamine (TOA) and Tridodecylamine (TDA). This mixture was tested at six different concentrations ranging from 0.19 mol·kg⁻¹ to 1.16 mol·kg⁻¹. The extractant system was diluted in five different solvents: dimethyl phthalate (DMP), methyl isobutyl ketone (MIBK), 2-octanone, 1-decanol, and cyclohexylacetate (CHA).
- **Extraction Procedure:** Batch extraction experiments were conducted by mixing equal volumes of the aqueous and organic phases. The phases were vigorously mixed to facilitate mass transfer and then allowed to separate.
- **Analysis:** The concentration of citric acid in the aqueous phase before and after extraction was determined to calculate the distribution coefficient (D), loading factors (Z), and extraction efficiency (%E).

Protocol 2: Solvent Extraction of Citric Acid with Alamine® 336[2][3]

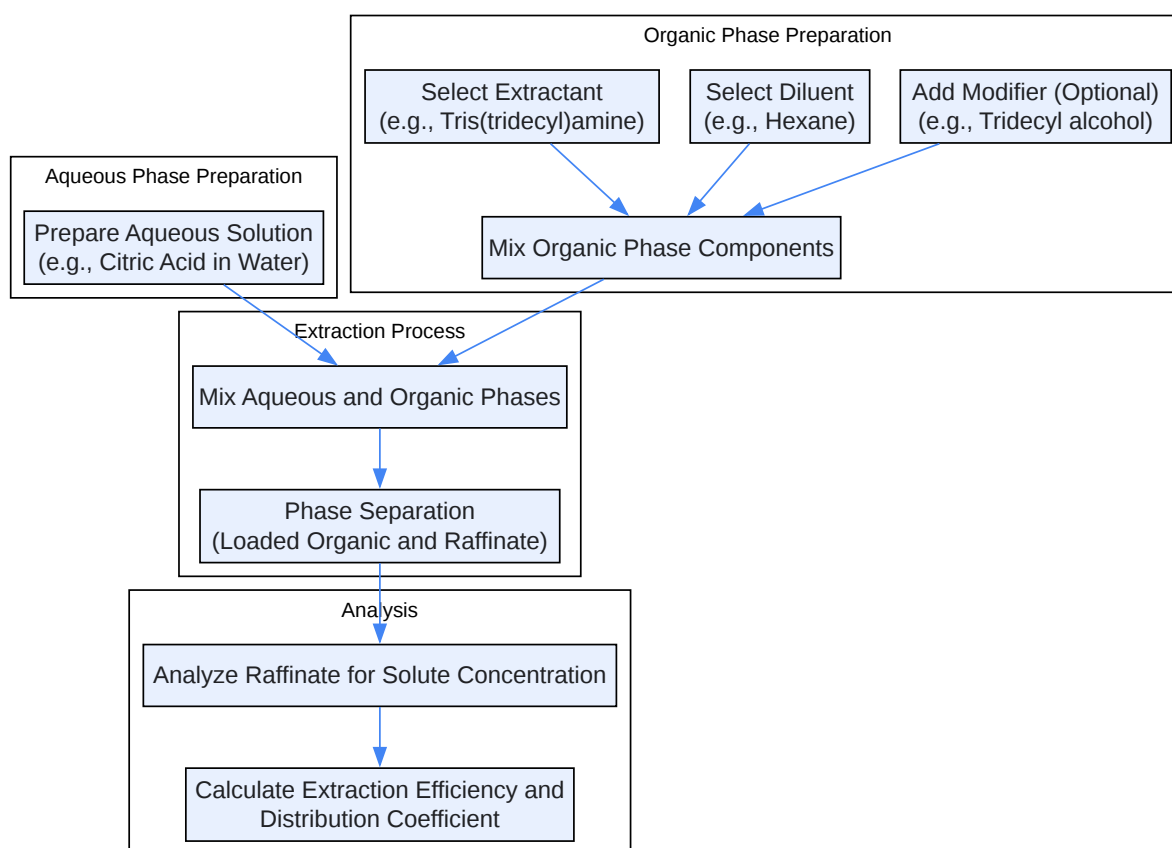
- **Aqueous Phase Preparation:** A synthetic solution of citric acid (10% w/v) was used to mimic industrial fermented musts.
- **Organic Phase Preparation:** The organic phase consisted of Alamine® 336 as the extractant, Exxal™ 13 tridecyl alcohol as a modifier, and Escaid™ 110 as the aliphatic diluent. The concentration of Alamine® 336 was 30% w/v, and the modifier concentration was varied (e.g., 10% and 20% w/v).
- **Extraction Procedure:** Discontinuous extraction experiments were performed in a single stage. The aqueous and organic phases were mixed for a contact time of 10 minutes.
- **Analysis:** The citric acid concentration in the aqueous phase was measured before and after extraction to determine the extraction efficiency.

Protocol 3: Emulsion Liquid Membrane Extraction of Lactic Acid using TOA[5][6]

- **Emulsion Liquid Membrane (ELM) Formulation:** The ELM was prepared with tri-n-octyl amine (TOA) as the carrier, oleyl alcohol as a membrane modifier, cyclohexanone to reduce water co-transportation, hexane as the diluent, sodium carbonate as the internal stripping phase reagent, and Span 80 as an emulsifying agent.
- **Extraction Procedure:** The formulated ELM was used to extract Lactic Acid (LA) from an aqueous solution. The process involved simultaneous extraction and stripping in a single step.
- **Optimization:** Various process parameters were optimized, including LA concentration (0.05 [M]), emulsification speed (2000 rpm), treat ratio (2.0 v/v), Span 80 concentration (4% v/v), phase ratio (1.0 v/v), stirring speed (200 rpm), stripping phase concentration (0.25 [M] Na₂CO₃), and TOA concentration (10% v/v).
- **Analysis:** The concentration of lactic acid in the external aqueous phase was monitored over time to determine the extraction efficiency.

Visualizing the Process: Experimental Workflows

To provide a clearer understanding of the experimental setups, the following diagrams illustrate the workflows for reactive liquid-liquid extraction and emulsion liquid membrane extraction.



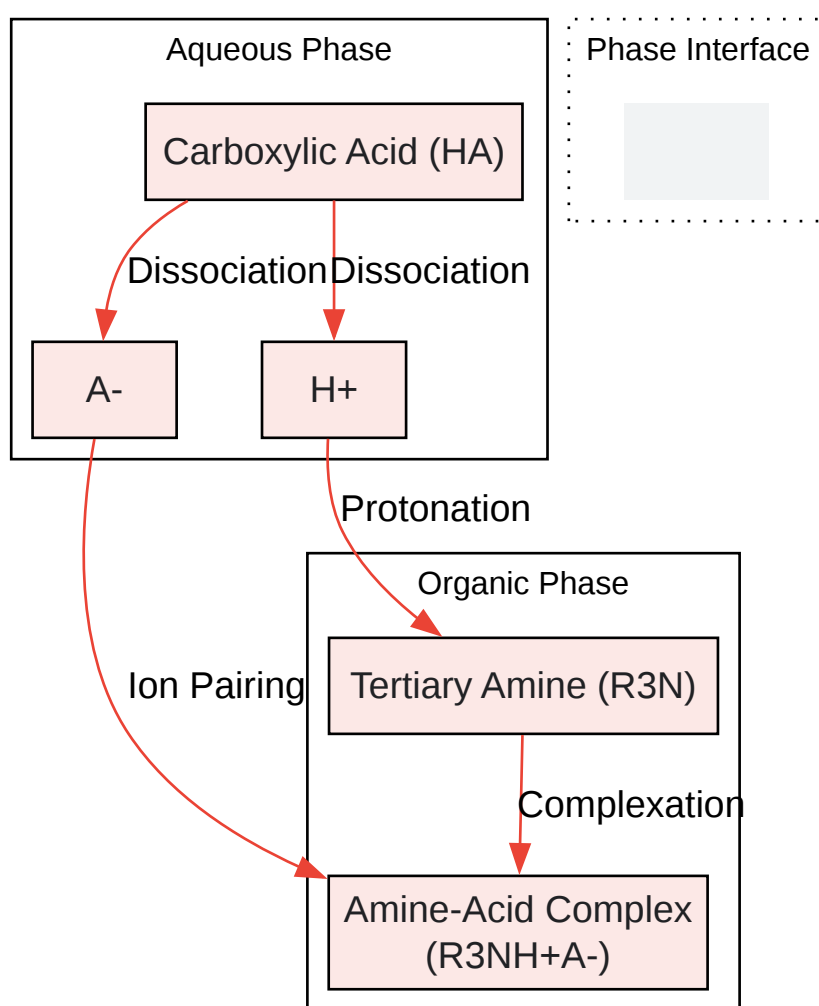
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Caption: Workflow for a typical reactive liquid-liquid extraction experiment.

Caption: Workflow for an emulsion liquid membrane (ELM) extraction process.

Signaling Pathway: Amine-Based Extraction of a Carboxylic Acid

The underlying mechanism for the extraction of a carboxylic acid (HA) by a tertiary amine (R_3N) involves the formation of an ion pair in the organic phase. This can be visualized as a signaling pathway.



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Caption: Mechanism of carboxylic acid extraction by a tertiary amine.

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